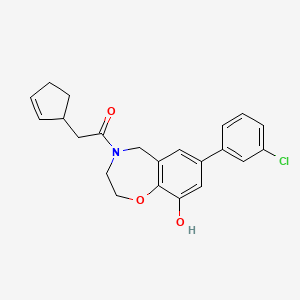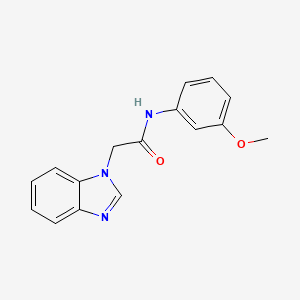![molecular formula C16H20N4O2 B5490173 3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMAPT, and it has been studied for its potential therapeutic applications in various diseases.
科学研究应用
DMAPT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用机制
The mechanism of action of DMAPT involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects
DMAPT has been shown to have various biochemical and physiological effects. In cancer research, DMAPT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.
实验室实验的优点和局限性
The advantages of using DMAPT in lab experiments include its ability to inhibit the NF-κB signaling pathway, its potential therapeutic applications in various diseases, and its availability in high purity. However, there are also limitations to using DMAPT in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are many future directions for the study of DMAPT. In cancer research, DMAPT could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In inflammation and autoimmune disorders, DMAPT could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of more efficient synthesis methods and the optimization of DMAPT's pharmacokinetic properties could improve its potential as a therapeutic agent.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα. DMAPT has various biochemical and physiological effects, including its ability to induce apoptosis, inhibit angiogenesis, and reduce inflammation. While there are limitations to using DMAPT in lab experiments, there are many future directions for its study, including its potential as a chemotherapeutic agent and its ability to modulate the immune response.
合成方法
The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to obtain DMAPT. This method has been optimized to produce DMAPT in high yields and purity.
属性
IUPAC Name |
3-acetamido-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-14(9-17-20(11)4)10-19(3)16(22)13-6-5-7-15(8-13)18-12(2)21/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRRBYNFJIFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490097.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)

![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)


![1-[(dimethylamino)sulfonyl]-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5490130.png)
![2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![2-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B5490156.png)
![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)